molecular formula C30H46O8 B150456 Periplocymarin CAS No. 32476-67-8

Periplocymarin

货号: B150456
CAS 编号: 32476-67-8
分子量: 534.7 g/mol
InChI 键: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Periplocymarin is a cardenolide glycoside.
4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one is a natural product found in Strophanthus hispidus, Periploca sepium, and other organisms with data available.

科学研究应用

Pharmacological Properties

1. Anticancer Activity

Periplocymarin exhibits significant anticancer properties, particularly through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that this compound effectively inhibits the growth of prostate cancer (PC3), hepatoma (HepG2), and breast cancer (MCF-7) cells with IC50 values ranging from 0.02 to 0.29 μM .

  • Mechanism of Action : The compound induces apoptosis via mitochondrial pathways and disrupts the cell cycle, leading to cell death. It has also been noted for its cytotoxicity compared to other cardiac glycosides like ouabain and periplogenin .

2. Cardiovascular Effects

This compound is recognized for its cardiotonic effects, enhancing myocardial contractility by promoting calcium influx in cardiomyocytes. This is achieved by inhibiting the sodium-potassium ATPase pump, which leads to increased intracellular calcium levels .

  • Experimental Findings : In vivo studies demonstrate that administration of this compound results in a significant increase in mean arterial pressure in anesthetized mice, indicating its potential as an inotropic agent .

3. Protection Against Cardiac Hypertrophy

Recent studies indicate that this compound may protect against pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway. This mechanism was validated using angiotensin II-stimulated H9c2 cells and transverse aortic constriction models in mice, where treatment resulted in reduced hypertrophy-related protein expression and cellular surface area .

Case Studies

StudyFocusFindings
Yan et al., 2016 PharmacokineticsInvestigated the pharmacokinetics of this compound in animal models, revealing insights into its absorption and distribution .
Bloise et al., 2009 Anticancer ActivityDemonstrated potent anti-cancer activity through apoptosis induction in tumor cells .
Cai et al., 2022 Cardiac HypertrophyShowed protective effects against cardiac hypertrophy via JAK2/STAT3 inhibition .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces challenges such as a short elimination half-life, narrow therapeutic index, and potential adverse effects. Research is ongoing to develop prodrugs that can enhance its therapeutic efficacy while minimizing side effects. For instance, the conjugation of this compound with octreotide has been explored to improve targeting and reduce systemic toxicity .

作用机制

Target of Action

Periplocymarin, a cardiac glycoside, primarily targets the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .

Mode of Action

This compound interacts with its target, Na±K±ATPase, leading to an increase in intracellular calcium levels . This interaction promotes calcium influx into the cardiomyocytes . In a calcium-free buffer, this phenomenon vanishes, indicating that this compound enhances calcium influx rather than promoting the release of intracellular calcium .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to impair the PI3K/AKT signaling pathway, which plays a critical role in regulating cell survival and apoptosis . Additionally, this compound has been found to influence ceramide metabolism . Ceramides are bioactive lipids that play a key role in cellular processes such as differentiation, proliferation, and apoptosis .

Pharmacokinetics

It has been demonstrated that the compound can be administered via injection, leading to an immediate increase in mean arterial pressure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The interaction of this compound with Na±K±ATPase and the subsequent increase in intracellular calcium concentration lead to enhanced contractility of the myocardium . This results in an instantaneous rise in blood pressure . Moreover, this compound has been shown to induce apoptosis in colorectal cancer cells via impairing the PI3K/AKT pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of calcium is necessary for this compound to exert its effects . Furthermore, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

生化分析

Biochemical Properties

Periplocymarin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly sodium potassium-activated adenosine triphosphatase (Na±K±ATPase), and promotes calcium influx in cardiomyocytes . This interaction enhances the contractility of the myocardium, leading to an instantaneous rise in blood pressure .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cardiovascular cells, this compound increases the intracellular calcium concentration, thereby enhancing the contractility of the myocardium . In cancer cells, this compound inhibits proliferation and induces apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes calcium influx in cardiomyocytes by targeting Na±K±ATPase, which indirectly leads to an increase in blood pressure . In cancer cells, this compound impairs the PI3K/AKT pathway, promoting cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to protect against myocardial fibrosis induced by β-adrenergic activation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, an injection of this compound (5 mg/kg) through the external jugular vein immediately increased the mean arterial pressure in anesthetized C57BL/6 mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Na±K±ATPase and influences metabolic flux

Subcellular Localization

It is known to influence calcium influx in cardiomyocytes , suggesting it may localize to regions of the cell involved in calcium regulation

生物活性

Periplocymarin (PPM), a cardiac glycoside derived from Periploca sepium and Periploca graeca, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiology. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.

Pharmacological Properties

Absorption and Drug Interaction Potential

A study published in Biopharmaceutics and Drug Disposition highlighted that this compound exhibits high permeability and is not significantly affected by P-glycoprotein (P-gp) efflux or cytochrome P450 (CYP450) interactions. The net efflux ratio (NER) was measured at 0.8 in the presence of cyclosporine A, indicating minimal interaction with P-gp. Furthermore, this compound did not inhibit key CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), suggesting a low risk for drug-drug interactions during therapeutic use .

Anticancer Activity

Mechanism of Action

This compound has demonstrated significant anticancer properties across various studies:

  • Colorectal Cancer (CRC) : Research indicated that this compound inhibits CRC cell proliferation in a dose-dependent manner, induces apoptosis, and promotes G0/G1 cell cycle arrest. Proteomic analysis identified 539 differentially expressed proteins post-treatment, with 286 upregulated and 293 downregulated. Notably, it was found to impair the PI3K/AKT signaling pathway, enhancing its potential as a therapeutic agent against CRC .
  • Cardiac Glycoside Conjugates : In a study involving an octreotide-periplocymarin conjugate, enhanced cytotoxicity was observed in tumor cells while reducing toxicity in normal cells. This conjugate showed improved tumor selectivity and reduced systemic toxicity compared to this compound alone .

Cardioprotective Effects

Pathological Cardiac Hypertrophy

Recent findings suggest that this compound can alleviate pathological cardiac hypertrophy induced by angiotensin II (AngII). In vitro studies on H9c2 cells revealed that this compound treatment reduced hypertrophy-related protein expression and cell surface area. In vivo data from transverse aortic constriction (TAC) models indicated that this compound effectively reversed TAC-induced cardiac hypertrophy by modulating the JAK2/STAT3 signaling pathway .

Summary of Key Findings

Study Focus Findings
Drug Interaction PotentialHigh permeability; minimal P-gp and CYP450 interactions .
Anticancer ActivityInduces apoptosis in CRC; affects PI3K/AKT pathway; enhances efficacy when combined with 5-FU .
Cardioprotective EffectsReduces hypertrophy-related proteins; modulates JAK2/STAT3 pathway in cardiac hypertrophy models .

属性

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317267
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32476-67-8
Record name Periplocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32476-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periplocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIPLOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplocymarin
Reactant of Route 2
Periplocymarin
Reactant of Route 3
Periplocymarin
Reactant of Route 4
Periplocymarin
Reactant of Route 5
Periplocymarin
Reactant of Route 6
Periplocymarin
Customer
Q & A

Q1: What is the primary molecular target of Periplocymarin?

A1: this compound exerts its effects primarily by inhibiting the sodium-potassium pump (Na+/K+-ATPase). [, , ]

Q2: How does this compound's inhibition of Na+/K+-ATPase lead to its observed effects?

A2: Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular calcium (Ca2+) concentration. This increase in Ca2+ can trigger a cascade of downstream effects, including increased cardiac contractility and induction of apoptosis in certain cell types. [, ]

Q3: Beyond Na+/K+-ATPase, are there other molecular targets of this compound?

A3: Research suggests that this compound may also interact with signaling pathways involved in cell survival and death. For instance, studies indicate a potential role in modulating the PI3K/AKT pathway, a key regulator of cell growth, proliferation, and apoptosis. [] Further research is needed to fully elucidate the extent and significance of this compound's interaction with these additional pathways.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H46O8, and its molecular weight is 534.68 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used for identification and quantification in various studies. [, , , ]

Q6: How is this compound absorbed and distributed in the body?

A6: While oral administration is common clinically, research suggests that this compound might undergo significant first-pass metabolism, potentially explaining the limited detection of the parent drug in plasma after oral dosing. [, ] Studies utilizing LC-MS/MS methods have detected this compound and its metabolites in various tissues, including the heart, liver, spleen, lung, and kidney, with a higher accumulation in the liver. [, ]

Q7: What are the primary routes of metabolism and excretion for this compound?

A7: this compound is primarily metabolized in the liver. One identified metabolite is Periplogenin. Excretion appears to occur mainly through biliary routes, with limited elimination via urine and feces, primarily in the form of metabolites. [, ]

Q8: Has this compound demonstrated efficacy in in vivo models?

A9: this compound has shown promising results in preclinical studies using animal models. In a mouse xenograft model of liver cancer, this compound combined with an autophagy inhibitor exhibited significant anti-tumor effects. [] Furthermore, it demonstrated protective effects against myocardial fibrosis in mice subjected to β-adrenergic activation. []

Q9: What are the known safety concerns associated with this compound?

A11: this compound, similar to other cardiac glycosides, has a narrow therapeutic index. This means that the effective dose is close to the dose that can cause toxicity. [] Cardiotoxicity is a major concern, potentially leading to arrhythmias and other cardiac complications. [] Therefore, careful dose optimization and monitoring are crucial when considering this compound for therapeutic purposes.

Q10: What strategies are being explored to improve the delivery and targeting of this compound?

A12: To enhance the therapeutic efficacy and mitigate potential toxicity, researchers are investigating targeted drug delivery strategies. One approach involves conjugating this compound to targeting moieties, such as octreotide, a somatostatin analog. [] This conjugation aims to direct the drug specifically to tumor cells overexpressing somatostatin receptors, thereby enhancing its anti-tumor activity while minimizing off-target effects. Another strategy involves encapsulating this compound in nanocarriers, like PEGylated liposomes or self-assembled prodrug nanoparticles. [, ] These nanocarriers can improve drug solubility, prolong circulation time, and enhance tumor accumulation, leading to better therapeutic outcomes.

Q11: What analytical methods are commonly employed for the detection and quantification of this compound?

A13: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the accurate and sensitive determination of this compound in various biological matrices, including plasma, tissue, and urine. [, , , , , , ] This method allows for the simultaneous measurement of this compound and its metabolites, providing valuable insights into its pharmacokinetic profile.

Q12: What are some significant milestones in the research of this compound?

A15: Early investigations identified this compound as a cardiac glycoside present in various plant species, including Castilloa elastica, Strophanthus species, and Periploca species. [, , , , , ] The elucidation of its chemical structure and pharmacological properties marked significant advancements. [, ] Subsequent studies explored its cardiotonic effects and potential as an anti-cancer agent, leading to investigations into its mechanisms of action, pharmacokinetics, and strategies for targeted drug delivery. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。